molecular formula C18H21NO4 B3934479 2-methoxy-5-[[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]methyl]phenol

2-methoxy-5-[[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]methyl]phenol

Cat. No.: B3934479
M. Wt: 315.4 g/mol
InChI Key: AGAHCRGQFGUYOY-UHFFFAOYSA-N
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Description

2-methoxy-5-[[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]methyl]phenol is a complex organic compound that belongs to the class of phenols and chromenes. This compound is characterized by the presence of a methoxy group and an amino-methyl group attached to a chromene ring system. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-[[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]methyl]phenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction of a suitable precursor, such as a coumarin derivative, under acidic or basic conditions.

    Introduction of the Amino-Methyl Group: The amino-methyl group can be introduced through a nucleophilic substitution reaction using a suitable amine and a halomethyl derivative.

    Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-[[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]methyl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The methoxy and amino-methyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-methoxy-5-[[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]methyl]phenol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-methoxy-5-[[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]methyl]phenol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors involved in cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds such as 7-hydroxy-4-methylcoumarin and 4-hydroxycoumarin share structural similarities with 2-methoxy-5-[[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]methyl]phenol.

    Chromene Derivatives: Compounds like 3,4-dihydro-2H-chromen-2-one and its derivatives are structurally related to the chromene moiety of the compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. The presence of both methoxy and amino-methyl groups attached to the chromene ring system imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.

Properties

IUPAC Name

2-methoxy-5-[[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-21-16-7-6-12(8-15(16)20)10-19-14-9-13-4-3-5-17(22-2)18(13)23-11-14/h3-8,14,19-20H,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAHCRGQFGUYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2CC3=C(C(=CC=C3)OC)OC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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